molecular formula SSi B14148079 Sulfanylidenesilicon CAS No. 50927-81-6

Sulfanylidenesilicon

Cat. No.: B14148079
CAS No.: 50927-81-6
M. Wt: 60.15 g/mol
InChI Key: DWFFKGPZNGKUPH-UHFFFAOYSA-N
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Description

Contextualization of Low-Valent Silicon Species

The chemistry of silicon has traditionally been dominated by the +4 oxidation state, where it typically forms four single bonds in a tetrahedral geometry. However, the field of low-valent silicon chemistry, focusing on silicon in oxidation states of +2, +1, and even 0, has experienced a remarkable expansion over the past few decades. uni-goettingen.deresearchgate.net These low-valent silicon compounds, often referred to as silylenes (R₂Si:), are silicon analogues of carbenes and are characterized by a divalent silicon atom with a lone pair of electrons. uni-goettingen.de

Initially, silylenes were considered transient, highly reactive intermediates that could only be observed at very low temperatures, for instance, trapped in argon or hydrocarbon matrices. acs.org A significant breakthrough occurred with the synthesis of the first N-heterocyclic silylene that was stable at room temperature, which demonstrated that low-valent silicon species could be isolated and handled under ambient conditions with appropriate steric and electronic stabilization. uni-goettingen.de This discovery catalyzed a surge in the exploration of silylenes and other low-coordinate silicon compounds.

The interest in these species stems from their unique reactivity, which is distinct from that of their carbon counterparts and their tetravalent silicon relatives. Low-valent silicon compounds have shown potential in small molecule activation, including the activation of H₂, NH₃, CO₂, and even P₄, offering pathways for new catalytic cycles that may provide more environmentally friendly and cost-effective alternatives to transition-metal-mediated reactions. researchgate.netrsc.orgeuropa.eu Sulfanylidenesilicon (B14148064), as a simple, unligated silylene, represents a foundational example of a low-valent silicon species, providing a basis for understanding the intrinsic properties of a silicon(II) center.

Significance of Silicon-Chalcogen Multiple Bonds in Contemporary Chemistry

The formation of multiple bonds involving silicon has been a long-standing challenge and a topic of intense research in main group chemistry, historically governed by the "double bond rule," which suggested that elements from the third period and below are reluctant to form pπ-pπ multiple bonds. This rule has been overturned by the successful synthesis and characterization of stable compounds containing Si=C (silenes), Si=Si (disilenes), and Si=N (silanimines) bonds. researchgate.net In this context, the study of silicon-chalcogen (Si=E, where E = O, S, Se, Te) double bonds is of particular importance.

Silicon-chalcogen double bonds are key components in a variety of reactive intermediates and have been implicated in numerous chemical transformations. researchgate.netrsc.org The nature of the Si=E bond is of fundamental interest, as it differs significantly from the analogous C=E bond. The greater size and more diffuse p-orbitals of silicon lead to weaker pπ-pπ overlap compared to carbon. Theoretical and experimental studies have shown that silicon-chalcogen double bonds possess significant zwitterionic character (Si⁺-E⁻), which influences their reactivity. researchgate.netusp.br

The significance of silicon-sulfur double bonds, as found in this compound and its derivatives (silanethiones), lies in their potential as synthons for the creation of novel organosilicon sulfur compounds. rice.edu These compounds are of interest in materials science and have applications in the synthesis of transition metal-sulfur complexes, which can serve as models for metalloprotein active sites and as catalysts for desulfurization processes. rsc.orgpageplace.de The reactivity of the Si=S bond, including its propensity for [2+2] and [2+4] cycloaddition reactions, provides a versatile tool for the construction of complex molecular architectures. acs.org The systematic study of a series of stable silicon-chalcogen doubly bonded compounds has allowed for a deeper understanding of the trends in their structural and spectroscopic properties as one moves down the chalcogen group. acs.org

Historical Development and Theoretical Foundations of Silicon-Sulfur Chemistry

The history of silicon chemistry dates back to the early 19th century, with Jöns Jacob Berzelius's isolation of elemental silicon in 1823. uni-wuppertal.dewikipedia.org However, the exploration of organosilicon chemistry, and by extension silicon-sulfur compounds, gained significant momentum in the early 20th century through the pioneering work of Frederic Kipping. uni-wuppertal.dewikipedia.org Early reports on silicon-sulfur compounds were relatively scarce compared to the vast literature on silicon-oxygen compounds (siloxanes). rice.edu The synthesis of silicon disulfide (SiS₂) and its reactions laid some of the initial groundwork for understanding the Si-S bond. elsevier.com

The development of synthetic methods for creating Si-S bonds, often through reactions of organosilicon halides with sulfur-containing reagents, was a key step forward. rice.eduresearchgate.net A significant challenge in this area has been the inherent instability of many silicon-sulfur compounds, which tend to be sensitive to moisture and can readily hydrolyze. elsevier.com The investigation of the reactions of silicon difluoride (SiF₂) with various sulfur compounds in the mid-20th century provided new routes to fluorinated silicon-sulfur species and contributed to the understanding of Si-S bond formation. rice.edu

The theoretical understanding of the silicon-sulfur bond has evolved in parallel with experimental advances. Computational chemistry has become an indispensable tool for predicting the structures, stabilities, and spectroscopic properties of silicon-sulfur compounds, including the elusive this compound. usp.brbau.edu.lbresearchgate.net Theoretical calculations have been crucial in confirming the nature of the SiS molecule as a ground-state singlet with a significant dipole moment. bau.edu.lbresearchgate.net These studies have also explored the potential energy surfaces of SiS and its isomers, providing insights into its formation and reactivity in various environments, including the interstellar medium where SiS has been detected. usp.br The combination of experimental techniques like matrix isolation spectroscopy with high-level theoretical calculations continues to deepen our understanding of the fundamental properties of this compound and the broader field of silicon-sulfur chemistry. ebsco.comwikipedia.org

Research Findings and Data

Spectroscopic Data for this compound (SiS)

The following table presents key spectroscopic constants for the ground electronic state (X¹Σ⁺) of the most common isotopologue, ²⁸Si³²S. These data are crucial for the identification of SiS in various media, from laboratory plasmas to interstellar clouds. The constants describe the molecule's vibrational and rotational energy levels.

ParameterDescriptionValueReference
Tₑ Minimum electronic energy0 cm⁻¹ stackexchange.com
ωₑ Vibrational constant (first term)749.6 cm⁻¹ bau.edu.lbresearchgate.net
ωₑxₑ Vibrational constant (second term)2.58 cm⁻¹ bau.edu.lbresearchgate.net
Bₑ Rotational constant in equilibrium position0.30353 cm⁻¹ bau.edu.lbresearchgate.net
αₑ Rotational constant (first term)0.0016 cm⁻¹ bau.edu.lbresearchgate.net
rₑ Internuclear distance1.929 Å bau.edu.lbresearchgate.net
μ Dipole moment1.73 D bau.edu.lbresearchgate.net
Table 1: Spectroscopic constants for the ground state of this compound (²⁸Si³²S).

Theoretical Bond Properties of Silicon-Chalcogen Species

Theoretical calculations provide insight into the nature of the double bond in the series R₂Si=E (where E = O, S, Se, Te). The following table compares calculated bond lengths and Wiberg bond indices for a model system, H₂Si=E, illustrating the trend of decreasing bond order and increasing bond length as the chalcogen becomes heavier.

CompoundSi=E Bond Length (Å)Wiberg Bond Index
H₂Si=O 1.5161.85
H₂Si=S 1.9361.78
H₂Si=Se 2.0631.75
H₂Si=Te 2.2691.69
Table 2: Calculated properties for model silicon-chalcogen double bonds.

Properties

CAS No.

50927-81-6

Molecular Formula

SSi

Molecular Weight

60.15 g/mol

IUPAC Name

sulfanylidenesilicon

InChI

InChI=1S/SSi/c1-2

InChI Key

DWFFKGPZNGKUPH-UHFFFAOYSA-N

Canonical SMILES

[Si]=S

Origin of Product

United States

Synthetic Methodologies for Sulfanylidenesilicon and Analogous Reactive Species

Precursor Design for Si=S Bond Formation

The formation of a Si=S double bond is a thermodynamically challenging endeavor that requires overcoming the high propensity of these species to oligomerize or polymerize. The design of suitable precursors is therefore paramount to successfully isolating and characterizing sulfanylidenesilicon (B14148064) derivatives. Key strategies involve the use of low-valent silicon synthons that can be readily functionalized with a sulfur source under mild conditions.

Donor-stabilized silyliumylidenes, which are cationic, mono-substituted silicon(II) species, have emerged as highly effective precursors for the synthesis of this compound. nih.gov These species feature a silicon center with a lone pair of electrons and two vacant orbitals, making them potent Lewis amphiphiles. mdpi.com Their stability is enhanced by coordination with one or more donor ligands, which moderates their extreme electrophilicity and allows for controlled reactivity. nih.govresearchgate.net

A direct and effective method involves the reaction of a donor-stabilized silyliumylidene with elemental sulfur. rsc.org For instance, the reaction of an N-heterocyclic carbene (NHC)-stabilized silyliumylidene with elemental sulfur in a solvent like tetrahydrofuran (B95107) (THF) proceeds smoothly to yield the corresponding Si=S species. rsc.org The resulting silicon-sulfur bond exhibits a character that is a hybrid of a double bond and a zwitterionic structure. rsc.org

Another approach utilizes hydrogen sulfide (B99878) (H₂S) as the sulfur source. Combined experimental and theoretical studies on the reaction between an NHC-stabilized silyliumylidene and H₂S have shown that the reaction proceeds rapidly even at low temperatures. mdpi.com The proposed mechanism involves a stepwise addition of H₂S to the silicon center, followed by the dissociation of an NHC ligand which then acts as a base to abstract a proton, leading to the exergonic formation of the thiosilaaldehyde (a molecule containing a Si=S bond). mdpi.com

The choice of ligand on the silyliumylidene precursor is critical. While early examples utilized η⁵-coordinated pentamethyl-cyclopentadienyl ligands, N-heterocyclic carbenes (NHCs) are now widely employed due to their strong σ-donating properties, which are highly effective at stabilizing low-valent and low-coordinate main group element centers. mdpi.com

Silicon halides, particularly chlorosilanes, are common starting materials in silicon chemistry and serve as viable precursors for this compound. These approaches often involve the reduction of a silicon(IV) halide to a more reactive low-valent silicon species, which is then trapped by a sulfur source. For example, NHC-stabilized dichlorosilylene (B1217353) (L:SiCl₂) can be a key intermediate. mdpi.com

The synthesis of the silyliumylidene precursors themselves often starts from silicon tetrahalides. A three-step protocol developed by Filippou and coworkers begins with silicon tetraiodide (SiI₄) to generate NHC-stabilized silyliumylidenes, which can then be converted to Si=S compounds. mdpi.com

A general route can be envisioned as follows:

Preparation of a Ligand-Stabilized Dihalosilylene: A silicon tetrahalide (e.g., SiCl₄) or a trihalosilane is reacted with a suitable ligand, such as an NHC, often in the presence of a reducing agent, to form a ligand-stabilized dihalosilylene (e.g., (NHC)₂SiCl₂).

Reduction to a Silyliumylidene or Related Species: The dihalosilylene adduct is then reduced, for example with potassium graphite (B72142) (KC₈), in a halide abstraction step to generate a highly reactive silyliumylidene cation.

Sulfurization: The in situ-generated silyliumylidene is then reacted with a sulfur-transfer reagent to form the target Si=S bond.

The reactivity of silicon-halogen bonds can also be exploited more directly. For instance, the reductive dehalogenation of bis-N-heterocyclic imine (bis-NHI)-stabilized halo-silane complexes has been explored as a route to novel low-valent silicon species. tum.de

Beyond the established methods using silyliumylidenes and halosilanes, research continues into novel synthetic pathways toward the Si=S double bond. These routes often leverage catalysis or radical-based mechanisms.

Catalytic methods for the formation of single silicon-sulfur bonds are known and provide a conceptual basis for extension to multiple bonds. For example, Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, have been used to catalyze the hydrosilylation of thiocarbonyls, and rhodium complexes with NHC ligands can catalyze thiol-silane coupling. researchgate.netresearchgate.net While these methods yield silyl (B83357) thioethers (Si-S single bonds), the underlying principles of activating Si-H and C=S or S-H bonds could potentially be adapted for Si=S synthesis.

Radical-based mechanisms offer another avenue. The formation of Si-S single bonds on silicon surfaces can be initiated by UV light or radical initiators, proceeding through a silicon radical intermediate. acs.orgnih.gov A key step in one proposed mechanism is the addition of a silyl radical (≡Si•) to a disulfide (R-S-S-R) via an SH2 reaction, leading to the formation of a ≡Si–S–R bond. acs.org Adapting such radical chemistry from surfaces to discrete molecules could provide a novel route to transient this compound.

The reaction of stable silylenes with sulfur-containing small molecules is also a promising direction. Base-stabilized acyclic silylenes have been shown to react with carbon disulfide (CS₂), forming stable silylene-CS₂ complexes. rsc.orgnih.gov While this does not form a simple Si=S bond, it demonstrates the ability of stabilized silylenes to activate sulfur-containing multiple bonds and could be a stepping stone toward the synthesis of this compound.

Synthetic Approaches Involving Silicon-Halogen Precursors

Advanced Stabilization Strategies for Transient this compound

The intrinsic reactivity of the Si=S double bond necessitates advanced stabilization strategies to enable the isolation of this compound as persistent compounds. These strategies primarily rely on the principles of kinetic and thermodynamic stabilization, achieved through the coordination of donor ligands and the implementation of sterically bulky substituents.

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in the stabilization of reactive main-group species, including this compound. nih.gov NHCs are strong σ-donors and their electronic properties can be finely tuned by modifying the substituents on the heterocyclic ring. rsc.org This strong σ-donation populates the vacant p-orbitals of the silicon(II) center, providing significant thermodynamic stabilization. tum.de

The coordination of NHCs to the silicon atom of the Si=S unit results in the formation of stable adducts. In these adducts, the silicon center is typically three-coordinate, bonded to the sulfur atom, a substituent, and the carbene carbon. The resulting complexes, (NHC)RSi=S, are more stable than the free two-coordinate this compound.

Beyond NHCs, other donor ligands have been explored. These include:

Cyclic (Alkyl)(Amino)Carbenes (CAACs): These carbenes are even stronger σ-donors and better π-acceptors than NHCs and have been used to stabilize low-valent silicon species. nih.govnih.gov

Phosphines: While early attempts to isolate SiF₄ adducts with phosphine (B1218219) ligands were unsuccessful, phosphines are well-established ligands in transition metal chemistry and could potentially stabilize a Si=S bond. rsc.orgsoton.ac.uk Bisphosphanyl-substituted silylenes stabilized by NHCs have been synthesized, where the phosphorus atoms are part of the silylene backbone rather than external donors. dfg.de

Oxygen- and Nitrogen-based Donors: A variety of O- and N-donor ligands, such as phosphine oxides, pyridine-N-oxide, and amines, form stable hypervalent adducts with silicon tetrahalides. rsc.orgsoton.ac.uk Intramolecular donation from β-diketiminate or amidinate ligands is a key strategy in stabilizing silylenes and silyliumylidenes, which are direct precursors to this compound. researchgate.netmdpi.com

The effectiveness of the donor stabilization can be evaluated using spectroscopic methods, such as NMR, where coupling between the ligand's donor atom and the silicon center provides insight into the strength of the donor-acceptor interaction. dfg.de

Table 1: Examples of Donor Ligands Used in the Stabilization of Low-Valent Silicon Species
Ligand ClassSpecific ExampleKey FeatureReference
N-Heterocyclic Carbene (NHC)IMe₄ (1,3,4,5-tetramethylimidazol-2-ylidene)Strong σ-donor, tunable sterics mdpi.comrsc.org
Cyclic (Alkyl)(Amino)Carbene (CAAC)-Stronger σ-donor and π-acceptor than NHC nih.govnih.gov
Amidinate[PhC(NtBu)₂]⁻Intramolecular chelation and stabilization researchgate.net
β-Diketiminate-Intramolecular donation from a sterically bulky ligand mdpi.com
N-Heterocyclic Imine (NHI)bis-NHIBidentate chelation tum.de

Kinetic stabilization, which involves sterically hindering the reactive Si=S center to prevent dimerization or polymerization, is a cornerstone of modern main-group chemistry. rsc.org This is achieved by attaching very large ("bulky" or "demanding") substituents to the silicon atom.

The use of sterically demanding ligands serves several purposes:

It physically blocks intermolecular interactions, preventing unwanted side reactions.

It can favor the formation of low-coordinate species, such as monoligated complexes, which are often the catalytically active species in cross-coupling reactions. nih.gov

It can enforce unusual geometries and influence the electronic properties of the central atom. chemrxiv.orgcardiff.ac.uk

Examples of sterically demanding ligands successfully employed in the chemistry of low-valent silicon include:

Terphenyl Ligands: Very bulky aryl groups like 2,6-dimesitylphenyl (MesTer) or 2,4,6-tri-tert-butylphenyl (Mes*) provide a significant steric shield around the reactive center. researchgate.nettum.de

Bulky Silyl Groups: Substituents such as the triisopropylsilyl (SiiPr₃) group are used to create highly crowded environments, for example in bulky phosphanide (B1200255) ligands like [P(SiiPr₃)₂]⁻. chemrxiv.orgcardiff.ac.uk

Bulky NHCs: The steric profile of NHC ligands can be systematically varied by changing the substituents on the nitrogen atoms (the "wingtips"). Large groups like 2,6-diisopropylphenyl (Dipp) create a highly congested coordination sphere. nih.gov

The combination of electronic stabilization from a donor ligand and kinetic stabilization from a bulky substituent is often the key to success. For example, a silyliumylidene precursor might feature a very bulky terphenyl group as the primary substituent and two NHC ligands as donors. This dual approach effectively pacifies the reactive silicon center, allowing for its isolation and subsequent reaction to form a stable this compound derivative.

Table 2: Research Findings on Steric Stabilization of Si=S and Analogues
Ligand/SubstituentSystem StudiedKey FindingReference
[P(SiiPr₃)₂]⁻ (Bulky Phosphanide)Group 12 metal complexesSteric demands of the ligand lead to non-linear, monomeric two-coordinate complexes. chemrxiv.orgcardiff.ac.uk
Bulky NHCs (e.g., IPr, IMes)Palladium catalysis, low-valent siliconFavors formation of monoligated, catalytically active species; provides kinetic stability. nih.gov
Mes* (2,4,6-tri-tert-butylphenyl)Aminosilylene [Mes*NHSi(PhC(NtBu)₂)]Provides sufficient steric bulk to stabilize a reactive NH group adjacent to a Si(II) center. researchgate.net
m-TerphenylSilyliumylidenesProvides valuable stabilization through steric shielding and π-electron donation. tum.de

Utilization of Redox-Active Ligand Systems in Stabilization

The stabilization of highly reactive, low-valent silicon species, analogous to this compound, is a significant challenge in modern chemical science. rsc.org One effective strategy involves the use of redox-active, or "non-innocent," ligands. rsc.orgrsc.org These ligands can exist in multiple stable oxidation states and can act as electron reservoirs, delocalizing electron density from the reactive metal center to enhance stability. rsc.orgrsc.orgacs.org This approach has been pivotal in isolating and studying species that would otherwise be transient. researchgate.net

Redox-active ligands, such as those based on α-diimines like 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-bian), can stabilize a low-valent silicon(II) center. rsc.org In such complexes, the silicon atom and the ligand work in synergy, with the ligand being able to accept or donate electrons to modulate the reactivity of the silicon center. rsc.org This cooperative effect allows the complex to participate in reactions, such as oxidative additions and cycloadditions, that would be inaccessible to the unstabilized silicon species. rsc.orgresearchgate.net The ability of these ligands to delocalize electron density through an extended conjugated system reduces the propensity for dimerization or decomposition. rsc.org

N-Heterocyclic silylenes (NHSis), the silicon analogues of N-heterocyclic carbenes, have also been employed as versatile ligands to stabilize low-valent main group elements. researchgate.net While NHSis are often considered strong σ-donors, their combination with other ligand frameworks can influence the electronic structure and reactivity of the silicon center, highlighting the importance of the complete ligand system in achieving stabilization. researchgate.nettum.de The development of complexes with redox-active ligands has not only allowed for the isolation of novel silicon compounds but has also opened avenues for their application in small molecule activation and catalysis, offering potentially cost-effective alternatives to transition-metal-based systems. researchgate.netresearchgate.net

Table 1: Examples of Redox-Active Ligand Systems in Low-Valent Chemistry This table provides examples of ligand types and their roles in stabilizing reactive metal centers, including systems analogous to those required for this compound.

Ligand Type Example Ligand Stabilized Species Role of Ligand Reference
α-Diimine dpp-bian Silylene [(dpp-bian)Si:] Acts as an electron reservoir, enabling cooperative reactivity. rsc.org
Sulfur Diimide (Me₃SiN=)₂S Lanthanide Complexes Forms a stable radical anion [(RN=)₂S]⁻, stabilizing Ln³⁺. nih.gov
Salen-type Sterically hindered salen Copper Complexes Models enzyme active sites and facilitates aerobic oxidation. sfu.ca
o-amidophenolates - Main Group Metals Anionic ligand capable of reversible oxidation to act as an electron source. rsc.org

Cryogenic Matrix Isolation Techniques in this compound Synthesis

Cryogenic matrix isolation is a powerful experimental technique used to synthesize and characterize highly reactive, unstable, or transient chemical species like this compound (SiS). ebsco.comuc.pticeoxford.com The method involves trapping the species of interest within a solid, inert matrix at extremely low temperatures, typically using noble gases like argon or neon cooled to near absolute zero (3-20 K). ebsco.comfu-berlin.de In this rigid, frozen environment, the isolated molecules are prevented from undergoing diffusion and intermolecular reactions, allowing for their direct spectroscopic study. iceoxford.comfu-berlin.de This technique is particularly valuable for examining reaction intermediates and molecules with unusual bonding that cannot be studied under normal conditions. ebsco.comuc.pt The process requires co-depositing the precursor materials diluted in a large excess of the matrix gas onto a cryogenic surface within a high-vacuum chamber. ebsco.com

Laser Ablation Methods for Silicon Atom Generation in Cryogenic Matrices

A routine method for generating atoms from solid elements for matrix isolation studies is laser ablation. psu.edu This technique is highly effective for refractory materials like silicon, from which thermal evaporation is difficult. psu.edu In this process, a high-power pulsed laser is focused onto a solid silicon target situated in the vacuum chamber. bilkent.edu.trosti.gov The intense laser energy vaporizes the surface material, creating a hot plasma plume containing neutral silicon atoms and ions. osti.gov

This plume of silicon atoms then expands and is co-condensed with a large excess of an inert matrix gas, such as argon or helium, onto a cryogenic window. psu.eduosti.gov Laser ablation is often preferred over thermal methods as it more readily produces ground-state atoms for study. psu.edu The versatility of this method allows for the generation of a wide range of atomic species for subsequent reactions within the matrix. psu.edumdpi.com

Co-deposition Strategies with Sulfur Sources

Once silicon atoms are generated via laser ablation, they are directed toward the cryogenic window simultaneously with a stream of the inert matrix gas that has been premixed with a volatile sulfur-containing precursor. This co-deposition process allows the silicon atoms and the sulfur source molecules to be trapped in close proximity within the inert matrix. acs.org

Common sulfur sources used in these experiments include carbonyl sulfide (OCS), carbon disulfide (CS₂), and hydrogen sulfide (H₂S). The reaction between the isolated silicon atoms and the sulfur precursor can occur spontaneously upon condensation or may be initiated by controlled annealing of the matrix. Annealing involves carefully warming the matrix by a few kelvins (e.g., from 14 K to 35 K), which allows for limited diffusion of the trapped species, facilitating their reaction to form new products like this compound (SiS). acs.org Another approach involves cryo-DRIE (Deep Reactive-Ion Etching) processes using sulfur hexafluoride (SF₆) at cryogenic temperatures, where SF₆ acts as a source for reactive species that form passivating layers on silicon. aip.org

Photochemical Generation and Transformations within Matrix Environments

Photochemistry within the matrix provides another route to generate and transform target species. uc.ptsonar.ch In this approach, a stable precursor molecule is first isolated in the cryogenic matrix and then irradiated with light of a specific wavelength, typically from a UV lamp or a laser. conicet.gov.ar The energy from the photons can induce bond cleavage in the precursor, generating reactive fragments that can then combine to form the desired product. conicet.gov.arresearchgate.net

For instance, a molecule containing a silicon-sulfur bond or a complex formed between a silicon-containing species and a sulfur source can be photolyzed. mdpi.comnih.gov The photolysis of matrix-isolated tetrasulfur tetranitride (S₄N₄), for example, leads to the formation of several reactive sulfur-nitrogen intermediates. sonar.ch Similarly, the irradiation of a matrix containing a precursor can lead to isomerization or fragmentation, creating novel species confined within the matrix cage. conicet.gov.ar This method allows for precise control over reaction initiation and is instrumental in studying reaction mechanisms and identifying intermediates. sonar.chconicet.gov.ar

Table 2: Infrared Spectroscopic Data for Species in Cryogenic Matrices This table summarizes key infrared absorption frequencies used to identify precursors and products in matrix isolation experiments.

Molecule Precursor / Product Matrix Vibrational Mode Frequency (cm⁻¹) Reference
H₂S Precursor Argon S-H stretch ~2588 acs.org
OVCl₃ Co-reactant Argon V=O stretch 1040 acs.org
CS₂:ClF Pre-reactive Complex Argon - - mdpi.com
FC(S)SCl Photoproduct Argon S=C stretch - mdpi.com
CO₂···HOSO• Complex CO₂-doped Argon O-H stretch 3478.7 nih.gov

Advanced Spectroscopic Characterization of Sulfanylidenesilicon

Vibrational Spectroscopy for Si=S Bond Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for analyzing the silicon-sulfur double bond (Si=S). These methods probe the vibrational energy levels of the molecule, which are directly related to the strength and nature of its chemical bonds.

The Si=S stretching vibration is a key diagnostic feature in the vibrational spectra of sulfanylidenesilicon (B14148064). In an argon matrix, the fundamental vibrational band for the most common isotopologue, 28Si32S, is observed around 750 cm-1. researchgate.net This frequency provides a direct measure of the Si=S bond strength.

Infrared and Raman spectroscopy are complementary techniques. mt.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration causes a change in the molecule's dipole moment. mt.com Raman spectroscopy, on the other hand, relies on the inelastic scattering of light, with the intensity of the scattered light being dependent on the change in the polarizability of the molecule during a vibration. libretexts.org For a diatomic molecule like SiS, the stretching vibration is both IR and Raman active.

The assignment of spectral bands is crucial for accurate interpretation. In addition to the fundamental Si=S stretch, overtones and combination bands may be observed at higher frequencies. acs.org The surrounding matrix can also influence the vibrational frequencies, causing small shifts compared to the gas phase. fu-berlin.denist.gov For instance, matrix isolation studies often reveal multiple trapping sites, resulting in the splitting of vibrational bands. nist.govacs.org

Table 1: Fundamental Vibrational Frequencies of SiS Isotopologues

Isotopologue Vibrational Frequency (cm⁻¹)
²⁸Si³²S ~750
²⁹Si³²S Not explicitly found
³⁰Si³²S Not explicitly found
²⁸Si³⁴S Not explicitly found

Note: The table will be updated as more specific data on isotopologues becomes available through further research.

Isotopic labeling is a powerful technique used to definitively assign vibrational modes. wikipedia.orgnumberanalytics.com By replacing an atom with one of its heavier isotopes, the mass of that part of the molecule is increased, leading to a predictable decrease in the frequency of the vibrations involving that atom. libretexts.orgbritannica.com This isotopic shift allows for the unambiguous identification of the atoms involved in a particular vibrational mode. su.se

In the context of this compound, the substitution of 28Si with its heavier isotopes, 29Si or 30Si, or the substitution of 32S with 34S, would cause a measurable shift in the Si=S stretching frequency. libretexts.orguni-koeln.de For example, the vibrational frequencies of different isotopologues of disulfur (B1233692) monoxide (S2O) have been successfully assigned using this method. acs.org Silicon has three stable isotopes: 28Si (92.21% abundance), 29Si (4.70%), and 30Si (3.09%). pascal-man.com Sulfur has four stable isotopes: 32S (95.0% abundance), 33S (0.75%), 34S (4.25%), and 36S (0.02%). uni-koeln.de The observation of these distinct frequencies for each isotopically substituted species provides conclusive evidence for the assignment of the Si=S stretching mode. nih.gov

Elucidation of Si=S Stretching Frequencies and Band Assignments

Nuclear Magnetic Resonance (NMR) Spectroscopy of Silicon-Sulfur Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and bonding environment of silicon-containing compounds. huji.ac.ilacs.org For silicon-sulfur compounds, 29Si NMR is particularly informative.

The 29Si nucleus has a spin of 1/2, making it suitable for NMR studies, although its low natural abundance (4.7%) and negative magnetogyric ratio can present challenges. pascal-man.comnorthwestern.edu The chemical shift of a 29Si nucleus is highly sensitive to its electronic environment. acs.orgunige.ch The 29Si NMR chemical shifts for silicon compounds span a wide range, from approximately +50 to -200 ppm, with some exceptions reaching as high as +567 ppm and as low as -392 ppm for divalent silicon compounds. pascal-man.com For compounds with silicon-sulfur bonds, the 29Si chemical shifts provide valuable information about the nature of this bond.

Coupling constants between 29Si and other NMR-active nuclei, such as 1H, 13C, and even another 29Si nucleus, can provide further structural insights. northwestern.edu These couplings, observed as splitting in the NMR signals, give information about the connectivity of atoms within the molecule. huji.ac.il However, due to the transient nature of this compound, obtaining high-resolution NMR spectra can be challenging and often requires specialized techniques.

Table 2: Representative 29Si NMR Chemical Shift Ranges

Silicon Environment Chemical Shift Range (ppm)
General Silicon(IV) Compounds +50 to -200
Divalent Silicon Compounds +567 to -392
Silicon-Silicon Double Bonds ~50 to ~160
Silicon-Carbon Double Bonds ~13 to ~144

Data sourced from general observations in the literature. pascal-man.com

In stabilized silylene complexes, where a ligand is coordinated to the silicon atom, multi-nuclear NMR spectroscopy is employed to characterize the interactions between the ligand and the silyl (B83357) group. capes.gov.br This can involve observing the NMR spectra of other nuclei in the ligand, such as 1H, 13C, 15N, or 31P, in addition to 29Si. researchgate.nettum.de

The coordination of a ligand to the silicon center in a silicon-sulfur compound can significantly influence the 29Si chemical shift. researchgate.net For example, the formation of an intramolecularly stabilized silicon cation with a sulfur-containing ligand shows a dependence of the 29Si chemical shift on the substitution pattern and ring size. researchgate.net By analyzing the chemical shifts and coupling constants of all relevant nuclei, a detailed picture of the electronic and structural effects of ligand coordination can be constructed. capes.gov.bracs.org

Investigation of <sup>29</sup>Si NMR Chemical Shifts and Coupling Constants

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. msu.edupromptpraxislabs.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. shu.ac.uk The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. bspublications.net

For this compound, the electronic transitions of interest are primarily the n → π* and π → π* transitions associated with the Si=S double bond. shu.ac.uklibretexts.org These transitions involve the promotion of a non-bonding (n) electron or a pi (π) bonding electron to an anti-bonding pi (π) orbital. tanta.edu.eg The π → π transitions are typically more intense than the n → π* transitions. shu.ac.uk

The absorption spectrum of SiS has been observed in various matrices, and the position of the absorption bands can be influenced by the matrix material. researchgate.netresearchgate.net For example, the absorption edge of a material containing SiS has been reported at around 635 nm. researchgate.net The study of these electronic transitions provides valuable data on the energy levels of the molecular orbitals in this compound.

Characterization of Electronic Transitions and Absorption Maxima

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, enabling precise molecular weight determination and elucidation of molecular structure and reactivity.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with extremely high accuracy, typically to several decimal places. scirp.org This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula. The molar mass of this compound, based on the standard atomic weights of silicon and sulfur, is approximately 60.1505 g/mol . webqc.org

The power of HRMS lies in its ability to distinguish between different isotopes of an element. Silicon has three stable isotopes (²⁸Si, ²⁹Si, ³⁰Si), and sulfur has four (³²S, ³³S, ³⁴S, ³⁶S). HRMS can resolve the mass peaks corresponding to each isotopic combination (isotopologue) of the SiS molecule. For example, the exact mass of the most abundant isotopologue, ²⁸Si³²S, can be calculated from the precise masses of the isotopes and compared with the experimentally measured value for unambiguous identification.

Table 2: Theoretical Exact Masses of Major this compound (SiS) Isotopologues

IsotopologueIsotopic Mass of Si (u)Isotopic Mass of S (u)Calculated Exact Mass (u)Natural Abundance (%)
²⁸Si³²S27.9769265331.9720710059.9489975387.88
²⁹Si³²S28.9764947031.9720710060.948565704.45
³⁰Si³²S29.9737701731.9720710061.945841172.94
²⁸Si³³S27.9769265332.9714587660.948385290.71
²⁸Si³⁴S27.9769265333.9678669061.944793433.99

Isotopic masses are based on IUPAC data. Abundances are calculated from the natural abundances of the constituent isotopes.

The chemistry of this compound ions in the gas phase is a critical area of research, particularly for understanding chemical processes in the interstellar medium. uhmreactiondynamics.org These studies, often conducted using mass spectrometry techniques like selected ion flow tube (SIFT) mass spectrometry, investigate reaction kinetics and thermodynamics.

Key findings in the gas-phase ion chemistry of SiS include the determination of its fundamental properties, such as its experimental proton affinity. acs.org Research has also extensively modeled the formation and destruction pathways of SiS. Astrochemical models suggest that SiS can be formed through various routes, including the reaction of atomic silicon with hydrogen sulfide (B99878) (H₂S) and the reaction of the silicon hydride cation (SiH⁺) with sulfur atoms. nih.govuhmreactiondynamics.orgresearchgate.net Conversely, SiS can be destroyed in collisions with species like atomic oxygen. aanda.org These gas-phase reactions are fundamental to the lifecycle of silicon and sulfur in space and are crucial for the formation of silicon-based dust grains. aanda.orgnih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

X-ray Diffraction Analysis for Structural Elucidation

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By diffracting a beam of X-rays off the ordered atoms in a crystalline solid, one can obtain a diffraction pattern that reveals the crystal lattice and the precise positions of atoms, allowing for the measurement of bond lengths and angles. royalsocietypublishing.org

However, this technique is applicable to solid, crystalline materials. This compound exists as a stable molecule in the gas phase at high temperatures and does not form a stable monomeric crystalline solid under standard conditions, making single-crystal XRD analysis of SiS infeasible. wikipedia.org While a solid with the empirical formula SiS has been reported as a pale yellow-red amorphous solid, its structure is not that of discrete SiS molecules. webqc.orgwikipedia.org For comparison, the related compound silicon disulfide (SiS₂) is a crystalline solid composed of one-dimensional chains of edge-sharing SiS₄ tetrahedra. chemtube3d.com

For a simple diatomic molecule like this compound, the only structural parameter to determine is the bond length between the silicon and sulfur atoms; there are no bond angles. This structural information is obtained not from XRD, but from high-resolution gas-phase spectroscopic techniques, most notably Fourier transform microwave (FTMW) spectroscopy. rsc.orgresearchgate.net

By precisely measuring the frequencies of rotational transitions for various isotopologues of SiS, scientists can calculate the molecule's moment of inertia, from which the internuclear distance (bond length) can be derived with very high accuracy. rsc.orgaip.org Studies using FTMW spectroscopy have determined the equilibrium bond length (rₑ) of the Si-S bond in this compound to be 1.9293 Å (192.93 pm) . wikipedia.orgresearchgate.net This value is significantly shorter than a typical Si-S single bond (approx. 2.16 Å) but longer than some Si=S double bonds, indicating a bond order between one and two, consistent with the Si=S notation. wikipedia.orgwiredchemist.com

Table 3: Comparison of Silicon-Sulfur Bond Lengths

Compound/Bond TypeBond Length (pm)Method of Determination
This compound (SiS) 192.93 Microwave Spectroscopy wikipedia.org
Si-S Single Bond (average)~216General Reference wikipedia.org
Si=S Double Bond (in an organosilanethione)~201General Reference wikipedia.org

Analysis of Coordination Geometry and Steric Influences on Structure

The coordination geometry of the silicon atom in this compound (R₂Si=S), also known as a silanethione, is fundamental to its electronic structure and reactivity. In its monomeric form, the silicon atom of the Si=S double bond is anticipated to be sp²-hybridized, resulting in a trigonal planar geometry. However, the high reactivity of this double bond means that such compounds readily undergo oligomerization. tcichemicals.com Consequently, the isolation and characterization of molecules containing a true Si=S double bond have only been achieved through the strategy of kinetic stabilization. tandfonline.comnih.gov

This approach involves the use of extremely bulky substituents attached to the silicon atom. These sterically demanding groups act as a protective shield, physically hindering intermolecular interactions and preventing polymerization, thereby allowing for the detailed study of the Si=S moiety. tcichemicals.com This steric protection is crucial for maintaining the low-coordinate nature of the silicon atom. tandfonline.com

A landmark achievement in this field was the synthesis and structural characterization of the first kinetically stabilized silanethione, Tbt(Tip)Si=S, by Tokitoh and coworkers. researchgate.netcapes.gov.br In this molecule, the silicon atom is bonded to a sulfur atom and two bulky aryl groups: 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt) and 2,4,6-triisopropylphenyl (Tip). X-ray crystallographic analysis of this compound provided definitive proof of its structure and the nature of the silicon-sulfur double bond. researchgate.net

The analysis confirmed the expected trigonal planar coordination environment around the silicon atom, consistent with sp² hybridization. lookchem.com The sum of the bond angles around the silicon atom is approximately 360°, confirming this planarity. The steric bulk of the Tbt and Tip groups is essential for preventing the dimerization of the Si=S bond, which would otherwise lead to the formation of a four-membered 1,3,2,4-dithiadisiletane ring. researchgate.net While these bulky groups effectively protect the reactive double bond, their immense size can also introduce slight distortions in bond angles and lengths from their ideal values due to steric repulsion. rsc.org

The spectroscopic data for Tbt(Tip)Si=S further corroborates the presence of a true silicon-sulfur double bond. The downfield shift observed in the ²⁹Si NMR spectrum is characteristic of a low-coordinate, sp²-hybridized silicon atom, while the Raman spectroscopy data provides evidence for the Si=S stretching frequency. researchgate.net

Interactive Data Table: Structural and Spectroscopic Data for Kinetically Stabilized this compound Tbt(Tip)Si=S

The following table summarizes key experimental data obtained for Tbt(Tip)Si=S, the first stable silanethione.

ParameterValueDescriptionReference
Coordination Geometry Trigonal PlanarThe silicon atom is sp²-hybridized, bonded to one sulfur and two carbon atoms in a planar arrangement. lookchem.com
²⁹Si NMR (δSi) 166.56 ppmThe significant downfield chemical shift is characteristic of a doubly bonded silicon atom. researchgate.net
Raman (νSi=S) 724 cm⁻¹This represents the stretching frequency of the silicon-sulfur double bond. researchgate.net
UV-vis (λmax) 396 nmCorresponds to the n→π* electronic transition of the silathiocarbonyl group. researchgate.net
Thermal Stability Stable up to m.p. (185-189 °C)The compound is remarkably stable under an inert atmosphere, showcasing the effectiveness of steric protection. researchgate.net

Theoretical and Computational Investigations of Sulfanylidenesilicon

Computational Spectroscopy and Parameter Prediction

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra or even predict spectra for species that have not yet been observed experimentally.

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. ias.ac.in These predictions are typically made by calculating the second derivatives of the energy with respect to the atomic positions, which gives the force constants for the molecular vibrations. ahievran.edu.tr

For sulfanylidenesilicon (B14148064), a diatomic molecule, there is only one vibrational mode, which corresponds to the stretching of the Si-S bond. DFT and other ab initio methods can calculate the frequency of this vibration. naturalspublishing.com The selection rules of IR and Raman spectroscopy determine whether this vibration is active in each type of spectrum. libretexts.org For a heteronuclear diatomic molecule like SiS, the stretching vibration results in a change in the dipole moment, making it IR-active. libretexts.org This vibration also leads to a change in polarizability, making it Raman-active as well. libretexts.org

Spectroscopic TechniquePredicted Vibrational Frequency (cm⁻¹)Activity
Infrared (IR)~750Active libretexts.org
Raman~750Active libretexts.org

Computational Nuclear Magnetic Resonance Chemical Shift Predictions (e.g., GIAO Method)

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for characterizing molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors. faccts.deresearchgate.netrsc.org This method effectively addresses the gauge-origin problem, which is the dependence of calculated magnetic properties on the choice of the coordinate system's origin. faccts.demdpi.com By incorporating the magnetic vector potential directly into the atomic basis functions, the GIAO method yields results that are independent of the gauge origin. faccts.de

The calculation of NMR chemical shifts typically involves computing the absolute shielding constants (σ) for the molecule of interest and a reference compound, such as tetramethylsilane (B1202638) (TMS). The chemical shift (δ) is then determined by the difference between the shielding of the reference and the nucleus . The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. researchgate.netresearchgate.net Density Functional Theory (DFT) methods, such as B3LYP, are often employed for these calculations due to their balance of accuracy and computational cost. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra

Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational method for investigating the electronic excited states of molecules and predicting their electronic absorption spectra. ohio-state.edufaccts.de TD-DFT is a linear-response theory that calculates the response of the electron density to a time-dependent electric field, such as that of light. ohio-state.edu This allows for the determination of vertical excitation energies, which correspond to the energy difference between the ground electronic state and an excited electronic state at the ground-state geometry. researchgate.netresearchgate.net These calculated energies and their corresponding oscillator strengths can be used to simulate an electronic absorption spectrum. readthedocs.io

The accuracy of TD-DFT results is dependent on the choice of the exchange-correlation functional. unimore.it While standard functionals can provide reasonable results for many systems, they may have limitations, particularly for charge-transfer excitations or Rydberg states. ohio-state.edu

A review of the current scientific literature indicates a lack of specific studies applying TD-DFT methods to calculate the electronic excitation spectrum of this compound (SiS). Such a computational investigation would provide valuable insights into the photophysical properties of SiS, including the energies and nature of its electronic transitions. This information would be particularly useful for interpreting experimental spectroscopic data and understanding the role of SiS in photochemical processes in environments where it is present.

Reactivity and Reaction Pathways of Sulfanylidenesilicon

Small Molecule Activation by Low-Valent Silicon-Sulfur Species

Low-valent silicon centers, such as those in sulfanylidenesilicon (B14148064) and its derivatives, possess the potential to act as powerful reagents for activating small, typically inert molecules. This reactivity stems from the accessibility of low-lying vacant orbitals and the presence of reactive lone pairs, enabling interactions that can cleave strong chemical bonds. tum.deresearchgate.net

Low-valent silicon-sulfur compounds demonstrate notable reactivity towards molecules with polar and non-polar X-H bonds.

Hydrogen Sulfide (B99878) (H₂S): The interaction between silicon-sulfur species and hydrogen sulfide is fundamental. Silicon disulfide (SiS₂), a polymeric form of this compound, readily hydrolyzes in the presence of moisture to release hydrogen sulfide. wikipedia.org Conversely, reactions involving low-valent silicon species like silicon difluoride (SiF₂) with H₂S have been shown to produce compounds containing silicon-sulfur bonds, such as SiF₂HSH and SiF₂HSSH. core.ac.uk Theoretical studies on related species like HSiSH suggest that the silicon center can tune the reactivity of S-H bonds. mdpi.com

Ammonia (B1221849) (NH₃): The reaction of silicon disulfide with ammonia is also established. In liquid ammonia, SiS₂ reacts to form silicon imide, Si(NH)₂, and ammonium (B1175870) hydrosulfide (B80085) (NH₄SH). wikipedia.org More recent studies have identified the formation of a crystalline thiosilicate anion, [SiS₃(NH₃)]²⁻, under these conditions, highlighting the ability of the silicon-sulfur core to activate N-H bonds. wikipedia.org Silylenes, which are related low-valent silicon compounds, have also been shown to activate ammonia. tum.de

Dihydrogen (H₂): While direct activation of dihydrogen by monomeric this compound is not extensively documented, the reactivity of related low-valent silicon compounds provides insight into this potential. The activation of H₂ is a key area in main group chemistry, with various low-valent species being explored for this purpose. tum.de The high dissociation energy of the H-H bond (104 kcal/mol) makes its activation challenging, typically requiring highly reactive centers. britannica.com While alkali and alkaline earth metals react with hydrogen at high temperatures to form ionic hydrides, the activation by silicon species often involves different mechanisms. unacademy.comvedantu.com For instance, research on amorphous silicon dioxide has shown that atomic hydrogen can break strained Si-O bonds, indicating the potential for silicon centers to interact strongly with hydrogen. kuleuven.beresearchgate.net The broader field of low-valent main group chemistry has demonstrated that species with similar electronic structures can activate H₂. researchgate.net

The activation of carbon oxides by main group compounds is a rapidly developing field, driven by the need to convert these abundant C1 sources into value-added products.

Carbon Dioxide (CO₂): Low-valent silicon compounds have shown significant promise in CO₂ activation. researchgate.net While many silylenes react with CO₂ to form silicon carbonates, studies on silicon-sulfur species offer unique insights. researchgate.net A computational study on the hydrogenation of CO₂ using HSiSH as a hydrogen source found that the reaction is kinetically feasible, in contrast to using H₂S directly. mdpi.com The activation proceeds via interaction of the HSiSH molecule with CO₂, involving both a hydridic Hδ⁻ and a protonic Hδ⁺, leading to the formation of formic acid and the stable SiS molecule. mdpi.com This demonstrates how a silicon-sulfur species can facilitate the reduction of CO₂. Other low-valent systems, including digermylenes (heavy-atom analogues of disilylenes), are known to react with CO₂ to produce CO. core.ac.uk

Carbon Monoxide (CO): The activation of carbon monoxide by low-valent silicon species is also an area of active research. tum.de Recently, the reaction of a base-stabilized disilylene with CO was reported to yield a silicon analogue of an "abnormal" N-heterocyclic carbene. core.ac.uk The mechanism involves the coordination of CO to one silicon atom, followed by insertion into a Si-N bond and cleavage of the Si-Si bond. core.ac.uk In industrial processes, the high-temperature reaction of silicon dioxide with carbon produces silicon and carbon monoxide, indicating that under reducing conditions, CO is the favored product over CO₂. you-iggy.comvaia.com

ReactantSilicon-Sulfur Species/AnalogueProductsKey Findings
H₂S SiF₂SiF₂HSH, SiF₂HSSHFormation of Si-S bonded compounds. core.ac.uk
NH₃ SiS₂Si(NH)₂, (NH₄)₂[SiS₃(NH₃)]Activation of N-H bonds to form imides and thiosilicates. wikipedia.org
CO₂ HSiSH (theoretical)HCOOH, SiSHSiSH acts as an effective hydrogen source for CO₂ reduction. mdpi.com
CO Base-stabilized disilyleneSilicon analogue of an "abnormal" N-heterocyclic carbeneCO inserts into a Si-N bond, cleaving the Si-Si bond. core.ac.uk

Activation of X-H Bonds (e.g., H<sub>2</sub>S, NH<sub>3</sub>, H<sub>2</sub>)

Oligomerization and Polymerization Mechanisms

Low-valent silicon compounds, including silicon-sulfur species, often exhibit a strong tendency to oligomerize or polymerize. This is driven by the thermodynamic favorability of forming more stable, higher-coordinate silicon centers. The most prominent example is silicon disulfide (SiS₂), which is the polymeric form of this compound.

Unlike silicon dioxide (SiO₂), which typically forms a 3-dimensional network of corner-shared tetrahedra, the common form of SiS₂ consists of infinite 1-dimensional chains. wikipedia.org These chains are built from edge-sharing SiS₄ tetrahedra. wikipedia.org The formation of these polymers can be understood as the self-addition of monomeric Si=S units.

The industrial preparation of silicone polymers offers a useful analogy. It often begins with the hydrolysis of dichlorodimethylsilane (B41323) to a silanol, which then undergoes condensation. vaia.com This process can form both cyclic and linear polysiloxanes. The polymerization can be controlled through a process called equilibration, where Si-O linkages are continuously broken and reformed under catalytic conditions until a thermodynamically stable state is reached. vaia.comrsc.org While the specific mechanisms for this compound are less studied, the instability of the Si=S double bond suggests that polymerization is a highly favorable pathway, leading to stable, tetra-coordinated silicon atoms within a polymeric sulfide network.

Interconversion with Related Organosilicon-Sulfur Species

This compound is part of a larger family of organosilicon-sulfur compounds. Its chemistry is intrinsically linked to other classes of molecules, such as thioacylsilanes and cyclic silicon polychalcogenides, through various formation and reaction pathways.

Thioacylsilanes, also known as silyl (B83357) thioketones, are compounds containing a thiocarbonyl group (C=S) adjacent to a silyl group (R₃Si). esrf.fr They are considered valuable synthetic intermediates due to the high reactivity of the C=S double bond, which is influenced by the adjacent silicon atom. wikipedia.orgcsic.es

These compounds can be synthesized through several methods, a common one being the acid-catalyzed reaction of the corresponding acylsilanes with hydrogen sulfide. esrf.frwikipedia.org Another route involves the reaction of N,N-dimethylthioamides with dimethyl(phenyl)silyllithium, which yields the enethiols of thioacylsilanes. researchgate.net

The relationship to this compound lies in their shared silicon-sulfur chemistry and their use as precursors for various Si-S containing molecules. Thioacylsilanes that have an α-hydrogen tend to exist in their thioenol tautomeric form, Z-α-silyl vinyl mercaptans. iaea.org These and other silylated thiocarbonyl derivatives are highly reactive and can be used to synthesize a variety of sulfur-containing heterocycles. webqc.orgrsc.org For example, silylated thiocarbonyl S-methanides, generated from the reaction of thioketones with trimethylsilyldiazomethane, act as 1,3-dipoles that can be trapped to form 1,3-dithiolanes. unacademy.comresearchgate.netrsc.orgquora.com

Precursor(s)Reaction TypeProduct ClassReference(s)
Acylsilane, H₂SAcid-catalyzed thionationThioacylsilane esrf.frwikipedia.org
Thioamide, SilyllithiumNucleophilic additionEnethiol of Thioacylsilane researchgate.net
Thioketone, Trimethylsilyldiazomethane1,3-Dipolar cycloadditionSilylated 1,3-Dithiolane researchgate.netrsc.org
Z-α-silyl vinyl sulfideFluoride-mediated cyclizationThietanols, Thianols webqc.orglibretexts.org

Cyclic compounds containing a silicon atom and multiple sulfur (or other chalcogen) atoms in a ring are another important class of related species. mdpi.comhpstar.ac.cn These cyclic polychalcogenides can be synthesized by taking advantage of sterically demanding substituents to kinetically stabilize the ring system. acs.org

A common synthetic strategy involves the reaction of a stable silylene, protected by a bulky group like 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt), with elemental sulfur or selenium. acs.org This approach has led to the isolation and characterization of stable tetrachalcogenametallolanes, such as Tbt(R)SiS₄ and Tbt(R)SiSe₄. acs.org These five-membered ring systems provide a stable platform for studying the properties of silicon-chalcogen bonds.

The reactivity of these cyclic polychalcogenides is of particular interest. They can serve as precursors to low-coordinate silicon-chalcogen species through dechalcogenation reactions. For example, treatment with trivalent phosphorus reagents can extrude chalcogen atoms, potentially leading to the formation of transient doubly bonded species like this compound (silanethiones) or their heavier analogues. acs.org This makes cyclic silicon polychalcogenides a valuable entry point into the chemistry of reactive Si=S and Si=Se species. mdpi.com

Advanced Applications and Future Research Directions in Sulfanylidenesilicon Chemistry

Potential in Catalysis and Chemical Transformations

Low-valent silicon compounds, including those containing silicon-sulfur bonds, are emerging as potent catalysts for a variety of chemical transformations. researchgate.netmdpi.com Silylenes, which are divalent silicon(II) compounds, have been successfully employed as synthons in both main-group and coordination chemistry, leading to myriad applications. rsc.org Their utility extends to stabilizing low-valent main-group elements and acting as versatile ligands in catalysis. rsc.org The reactivity of these silicon compounds has potential applications in small molecule activation. researchgate.netrsc.org For instance, phosphine-stabilized silylenes are valuable precursors for synthesizing unique molecules and new functionalities. europa.eu

Transition metal complexes stabilized by silylene ligands have proven to be effective catalysts for reactions such as hydroboration, hydrosilylation, and hydrogenation. rsc.org Furthermore, germanium complexes, which are in the same group as silicon and exhibit similar properties, have been shown to be efficient catalysts for the hydrosilylation of ketones. europa.eu A significant area of application is in desulfurization processes, where silicon-sulfur compounds serve as starting materials for the synthesis of transition metal-sulfur complexes that act as desulfurization catalysts. benthamdirect.comeurekaselect.comresearchgate.net

A major driver in the field is the development of sustainable and environmentally friendly chemical processes. mpg.decas.org Low-valent silicon chemistry offers a promising path toward this goal by providing cost-effective and eco-friendly alternatives to traditional catalysis based on precious or toxic transition metals. researchgate.netrsc.org Catalysts based on earth-abundant elements like silicon align with the principles of green chemistry, which aim to minimize energy consumption and use environmentally benign substances. mpg.decas.org

The development of heterogeneous catalysts, such as those based on polymeric ionic liquids with mesoporous silica (B1680970) (mSiO₂), for reactions like CO₂ cycloaddition, highlights the trend toward stable, reusable, and green catalytic systems. aaqr.org Similarly, efficient and non-toxic catalyst systems, even those based on other abundant elements like iron, demonstrate the broader industrial and scientific desire for improvements in catalyst sustainability, a goal to which silicon-sulfur catalysts can contribute. rsc.org

One of the most compelling aspects of low-valent silicon chemistry is the ability of these species to mimic the reactivity of transition metals. rsc.orgnih.gov This behavior stems from their frontier molecular orbitals, which are energetically accessible and similar to those of transition metals, enabling them to activate small molecules like dihydrogen under mild conditions. rsc.orgnih.gov

This transition-metal-like reactivity includes fundamental steps such as oxidative addition and cycloaddition reactions. rsc.org For example, silylenes can undergo oxidative addition with dihydrogen and [2+1] cycloaddition with molecules like tolane. rsc.org However, a key challenge that distinguishes main group catalysis from transition metal catalysis is the difficulty of reductive elimination from the higher oxidation state (e.g., Si(IV)), which can impede catalytic turnover in traditional redox cycles. nih.gov Despite this, the exploration of main group elements, including silicon, that can cycle between different oxidation states is a major focus, aiming to replicate the versatile catalytic activity seen in the d-block elements. mpg.dersc.orgnsf.gov The use of main group metal and metalloid compounds as supporting ligands for transition metal catalysts is also a promising strategy, as they create unusual electronic and steric environments that can lead to remarkable catalytic activity and unique transformations. rsc.org

Development of Environmentally Benign Catalytic Systems

Rational Design of Novel Materials Incorporating Silicon-Sulfur Bonds

The rational design of new materials with tailored properties is a significant application of silicon-sulfur chemistry. A prime example is the creation of vitrimers from commercial-grade silicone by incorporating dynamic sulfur-sulfur cross-links. rsc.org This approach uses elemental sulfur to form polysulfide linkages within the silicone matrix, resulting in a material that is repairable and more easily recycled, addressing the challenge of silicone waste. rsc.org

Similarly, self-healing silicone elastomers have been developed by introducing dynamic disulfide bonds into the polymer network. mdpi.com These materials can be constructed through a mild and rapid thiol oxidation coupling reaction at room temperature. mdpi.com The field of sulfur-rich polymers also leverages dynamic covalent S–S bonds to create materials with advanced functionalities, such as shape memory and self-healing capabilities. rsc.org The rational design of multifunctional binders for high-capacity silicon-based anodes in batteries is another active area of research, demonstrating the importance of controlling chemical structure to achieve desired material performance. osti.govacs.org

Designed MaterialKey Structural FeaturePrimary Application/PropertyReference
Vitrimeric SiliconeDynamic S–S cross-links from elemental sulfurRepairable and recyclable thermoset rsc.org
Self-Healing Silicone ElastomersDisulfide-linked networks via thiol oxidationSelf-healing materials mdpi.com
Sulfur-Rich PolymersDynamic covalent sulfur bondsShape memory and self-healing rsc.org
Multifunctional BindersPolymers with dynamic noncovalent bonds for Si anodesHigh-capacity lithium-ion batteries osti.gov
Sulfur-Doped MXene/ZnS HeterostructureThree-dimensional heterostructureProtective layer for dendrite-free zinc-ion batteries researchgate.net

Mechanistic Insights for the Rational Design of Silicon-Sulfur Compounds

A deep understanding of reaction mechanisms is crucial for the rational design and synthesis of novel silicon-sulfur compounds. mdpi.com For example, density functional theory (DFT) calculations have been used to investigate the reaction pathways of silylenes, providing insights into their electronic structures and reactivity, such as in cycloaddition reactions. rsc.org This computational approach, combined with experimental studies, allows for the prediction and control of chemical behavior.

The importance of mechanistic understanding is also evident in the development of advanced materials like sulfur-based batteries. csic.esresearchgate.net Here, techniques such as in-situ monitoring are combined with computational modeling to gain atomic-level insights into the electrochemical reactions, which is essential for rational material design and optimization. csic.es The study of fundamental processes, such as the heterolytic S–S bond dissociation in elemental sulfur, provides critical knowledge about the reactive sulfur species that can be used to form silicon-sulfur bonds. kataliz.org.ua By elucidating the transition states and reaction kinetics, as demonstrated in studies of sulfur(VI)-fluoride exchange (SuFEx) chemistry, researchers can develop more efficient and selective catalytic systems. hmc.edu This synergy between mechanistic investigation and synthesis is key to advancing the field toward true "synthesis-by-design." rsc.org

Emerging Research Frontiers in Low-Valent Silicon Chemistry

The chemistry of low-valent silicon continues to be a vibrant and expanding area of research, consistently yielding novel compounds with unusual structures and reactivities. researchgate.netmdpi.comrsc.org A significant frontier is the continued exploration of the reactivity of silylenes and other low-valent species toward the activation of small, unreactive molecules. researchgate.netrsc.org

Recent breakthroughs include the synthesis of exotic structures that were previously elusive. For example, researchers have successfully stabilized a neutral acyclic P₄ chain using an N-heterocyclic silylene. uni-goettingen.de In a similar vein, the stepwise activation of white phosphorus (P₄) using different silylene precursors has led to the formation of a seven-membered Si₃P₄ chain, the longest low-valent molecular silaphospha-chain reported. chinesechemsoc.org

Another emerging area is the study of highly reactive cationic silicon species, such as silyliumylidene ions. rsc.org These species, which can be considered a hybrid of a silylene and a silylium (B1239981) ion, are being investigated as synthons for new types of low-valent compounds. rsc.org The ongoing development of the coordination chemistry of silicon is fundamental to all these advances, as the use of carefully designed ligands makes it possible to stabilize highly reactive silicon centers and modulate their electronic properties for applications in catalysis and materials science. mdpi.com

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